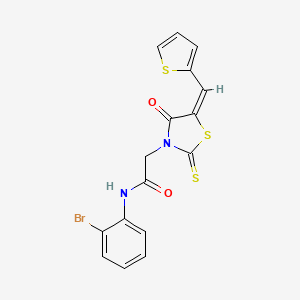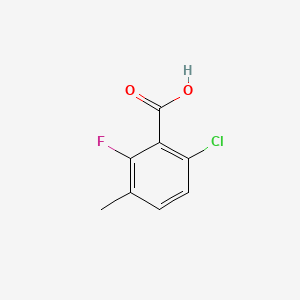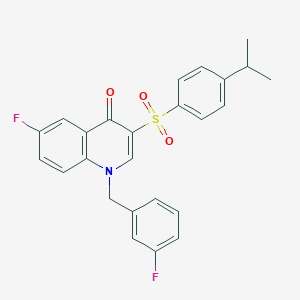
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activities
The synthesis of sulfonyl-3,5-diamino-1H-pyrazole-4-nitriles, which includes compounds structurally related to (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile, has been reported. These compounds have shown excellent herbicidal activities, suggesting potential applications in agriculture (Zhao Wei, 2001).
Synthesis of Pyrazoles and Pyridines
In a study focused on creating 3,3-diphenyl-3H-pyrazoles, vinyl sulfones, including those structurally similar to the chemical , reacted with diphenyldiazomethane, leading to the formation of various pyrazolines and pyrazoles. This illustrates the compound's utility in synthesizing diverse heterocyclic compounds, which are crucial in pharmaceutical research (Vasin et al., 2015).
Gewald Reaction Catalysis
The Gewald reaction, a method to synthesize substituted thiophenes, was catalyzed using a compound that includes a 4-methylpiperazine group, akin to the molecule of interest. This highlights its potential as a catalyst in organic synthesis, contributing to the creation of various organic compounds (Lichao Ma et al., 2012).
Anti-Fungal Properties
A study on amino alcohols derived from similar acrylonitriles revealed significant anti-fungal properties, particularly against Cryptococcus neoformans. This suggests that compounds like (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile could have potential as anti-fungal agents (Baker et al., 2022).
Cancer Metastasis Inhibition
Analogues of sulfonylacrylonitriles have shown promise in inhibiting the spread of intra-abdominal cancers, such as ovarian and pancreatic cancer. These findings highlight the potential of sulfonylacrylonitriles in cancer treatment (Shen et al., 2015).
Photovoltaic Applications
Compounds containing acrylonitrile groups have been used as photosensitizers in dye-sensitized solar cells (DSSCs). Their ability to improve light harvesting efficiency suggests applications in renewable energy technologies (Ryu et al., 2009).
Eigenschaften
IUPAC Name |
(E)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-13-4-5-15(10-14(13)2)22(20,21)16(11-17)12-19-8-6-18(3)7-9-19/h4-5,10,12H,6-9H2,1-3H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNNCKNBOUXIEL-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

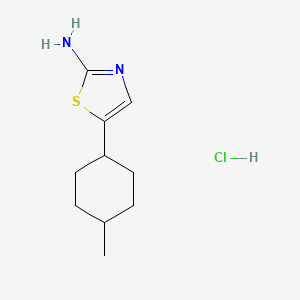
![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2476776.png)
![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)
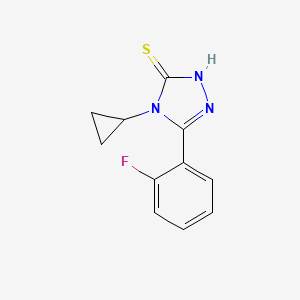
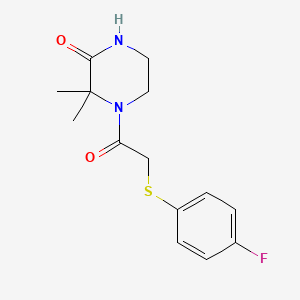
![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)


